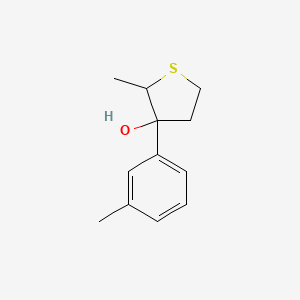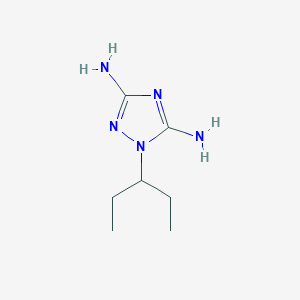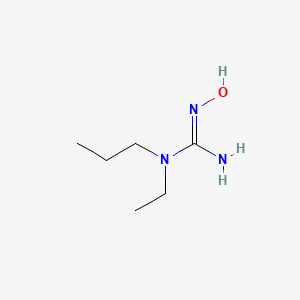
1-Ethyl-2-hydroxy-1-propylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-hydroxy-1-propylguanidine is an organic compound with the molecular formula C6H15N3O It is a guanidine derivative, characterized by the presence of an ethyl group, a hydroxy group, and a propyl group attached to the guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-hydroxy-1-propylguanidine can be synthesized through the reaction of an amine with an activated guanidine precursor. Commonly used guanidine precursors include thiourea derivatives and S-methylisothiourea. The reaction typically involves coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-hydroxy-1-propylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidines with various functional groups.
Scientific Research Applications
1-Ethyl-2-hydroxy-1-propylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its biological activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Ethyl-2-hydroxy-1-propylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including enzyme inhibition and alteration of cellular pathways .
Comparison with Similar Compounds
- 1-Ethyl-2-hydroxy-1-propylamine
- 1-Ethyl-2-hydroxy-1-propylurea
- 1-Ethyl-2-hydroxy-1-propylthiourea
Comparison: 1-Ethyl-2-hydroxy-1-propylguanidine is unique due to its guanidine core, which imparts high basicity and the ability to form multiple hydrogen bonds. This makes it more versatile in biological applications compared to its analogs like 1-Ethyl-2-hydroxy-1-propylamine, which lacks the guanidine functionality .
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-ethyl-2-hydroxy-1-propylguanidine |
InChI |
InChI=1S/C6H15N3O/c1-3-5-9(4-2)6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) |
InChI Key |
LFTZJAKXJITMHT-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN(CC)/C(=N/O)/N |
Canonical SMILES |
CCCN(CC)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


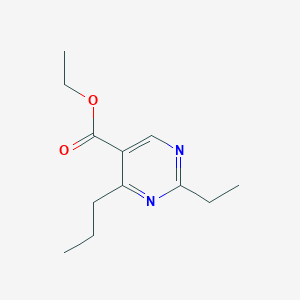



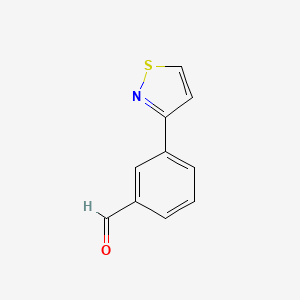
![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
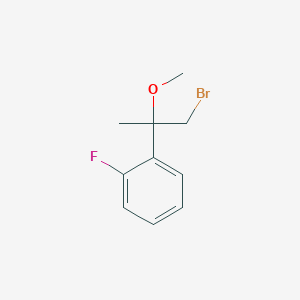
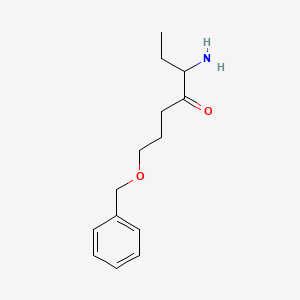
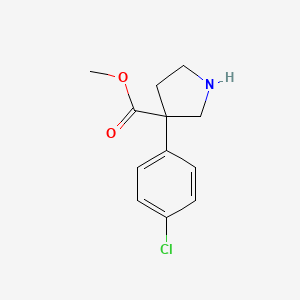
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
